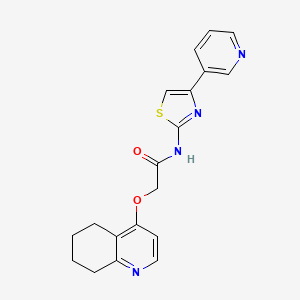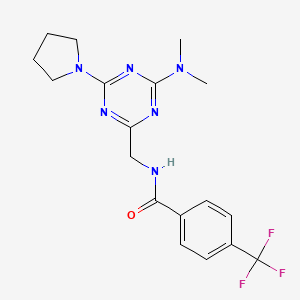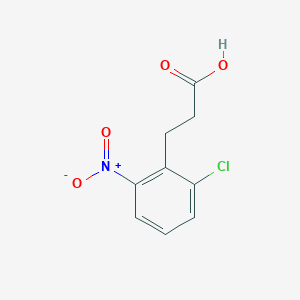
3-(2-Chloro-6-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 6-Nitro-tetrafuroxano[b,d,b',d']biphenyl and 3-chloro-1-phenyl-1-propanol has been explored through different methods, including the use of microbial reductases for asymmetric synthesis with high enantioselectivity and multi-step synthesis procedures starting from specific nitrophenyl precursors (Chen Boren & Liao Zhiyuan, 1990) (Y. Choi et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as IR, NMR, MS, and X-ray crystallography, revealing detailed insights into their structural features (Mingzhe Ji et al., 2000).
Chemical Reactions and Properties
Studies on compounds related to 3-(2-Chloro-6-nitrophenyl)propanoic acid have shown a range of chemical reactions and transformations, including reduction, acetylation, and cyclization processes, highlighting their reactive properties and potential for further chemical modifications (V. S. Vasin et al., 2013).
Physical Properties Analysis
While specific studies on the physical properties of 3-(2-Chloro-6-nitrophenyl)propanoic acid were not found, research on similar compounds offers insights into properties like density and solubility, which are crucial for understanding its behavior in various environments (Chen Boren & Liao Zhiyuan, 1990).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity under different conditions and the impact of substituents on their chemical behavior, have been extensively studied. These investigations provide valuable information on how modifications in the chemical structure can influence overall chemical properties (V. S. Vasin et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Enzymatic Activity
3-(2-Chloro-6-nitrophenyl)propanoic acid is explored in the realm of chiral synthesis and enzymatic activity. A study highlighted the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key chiral intermediate. The enzyme exhibited high enantioselectivity and activity, emphasizing its potential in producing chiral compounds efficiently (Choi et al., 2010).
Chemical Transformation and Reactivity
Another research aspect focuses on the chemical transformation and reactivity of similar compounds. For instance, the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions was studied to understand the reaction mechanism and the resulting products (Wen-yi, 2011).
Anticancer Activity
The compound's derivatives are also investigated for their biological activities. A study synthesized and evaluated the anticancer activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, revealing significant antimitotic activity against various cancer cell lines. This underlines the compound's potential as a scaffold for developing anticancer agents (Buzun et al., 2021).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . Therefore, “3-(2-Chloro-6-nitrophenyl)propanoic acid” and its derivatives could potentially be explored for their therapeutic possibilities.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQQPOJBMEQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
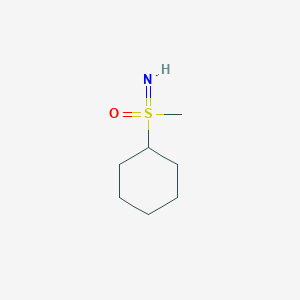
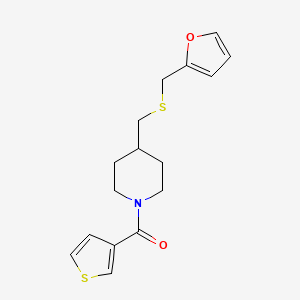
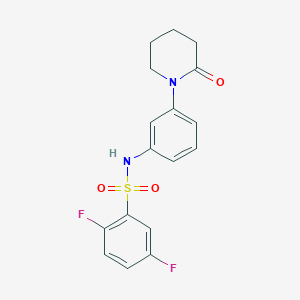
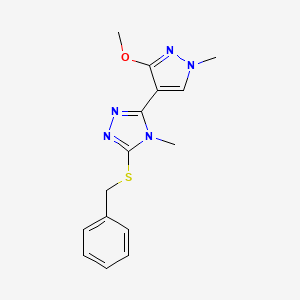
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)
